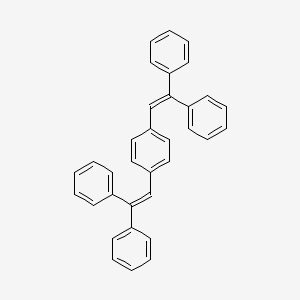

Benzene, 1,4-bis(2,2-diphenylethenyl)-

Description

Significance in Organic Electronics and Photonics

The distinct properties of Benzene (B151609), 1,4-bis(2,2-diphenylethenyl)- make it a promising candidate for applications in organic electronics and photonics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). journal-spqeo.org.ua Its high fluorescence in the solid state is a critical attribute for efficient light emission in devices. journal-spqeo.org.ua

Research has demonstrated PEB's effectiveness as both an electron-transporting and an emitting material in OLEDs. journal-spqeo.org.ua When utilized as the active emitting layer, devices have produced bright blue-green electroluminescence with a peak wavelength of approximately 495 nm. journal-spqeo.org.ua Optimized OLEDs incorporating PEB have achieved a maximum external electroluminescence quantum efficiency of 2.5% and a remarkable maximum luminance of 41,600 cd/m². journal-spqeo.org.ua These performance metrics underscore the compound's superior electron-transport capabilities, which are essential for efficient charge carrier recombination and light generation in an OLED device. journal-spqeo.org.ua

Furthermore, PEB's utility extends to its use as a dopant in host-guest emitting systems. When dispersed in a polystyrene (PS) matrix, it can produce pure blue emission. journal-spqeo.org.ua It has also been blended with other fluorescent dyes, such as rubrene (B42821), within a PS matrix to generate white light emission. journal-spqeo.org.ua The versatility of PEB as a primary emitter, a dopant, and an electron-transport material highlights its significance and potential for creating next-generation displays and solid-state lighting technologies. journal-spqeo.org.ua

Interactive Data Table: Research Findings on PEB in OLEDs

| Parameter | Reported Value | Device Role |

|---|---|---|

| Emission Color | Blue-Green | Emitting Layer |

| Peak Electroluminescence (EL) Wavelength | ~495 nm | Emitting Layer |

| Maximum External EL Quantum Efficiency (ηEL) | 2.5% | Emitting Layer |

| Maximum Luminance | 41,600 cd/m² | Emitting Layer |

| Peak Photoluminescence (PL) Wavelength (in film) | ~471 nm (with shoulders at 456 nm & 494 nm) | Emitter/Dopant |

| Functionality | Emitting Material, Electron-Transport Material, Dopant | Various |

Structure

2D Structure

Properties

CAS No. |

133942-93-5 |

|---|---|

Molecular Formula |

C34H26 |

Molecular Weight |

434.6 g/mol |

IUPAC Name |

1,4-bis(2,2-diphenylethenyl)benzene |

InChI |

InChI=1S/C34H26/c1-5-13-29(14-6-1)33(30-15-7-2-8-16-30)25-27-21-23-28(24-22-27)26-34(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-26H |

InChI Key |

WXFBNSNPMALYDK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Synthetic Methodologies for Benzene, 1,4 Bis 2,2 Diphenylethenyl

Historical Development of Synthetic Routes

The foundational strategies for forming the ethenyl linkages in compounds like Benzene (B151609), 1,4-bis(2,2-diphenylethenyl)- are rooted in classical olefination chemistry. Among the most significant early methods is the Wittig reaction , developed by Georg Wittig in the 1950s. masterorganicchemistry.comlibretexts.org This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent), generated by the deprotonation of a phosphonium (B103445) salt. libretexts.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.comlibretexts.org The primary advantage of the Wittig reaction is the unambiguous placement of the double bond. libretexts.org

Another relevant historical approach for the synthesis of tetrasubstituted alkenes is the McMurry coupling reaction . This reaction involves the reductive coupling of two ketone or aldehyde molecules using a low-valent titanium reagent, typically generated from TiCl₃ or TiCl₄ and a reducing agent. nih.gov The mechanism is believed to proceed through a pinacol-like intermediate which is subsequently deoxygenated by the titanium reagent to yield the alkene. nih.gov This method is particularly useful for synthesizing sterically hindered alkenes and has been applied in various intermolecular and intramolecular contexts. nih.gov

Contemporary Synthetic Strategies and High-Yield Preparations

Modern syntheses of Benzene, 1,4-bis(2,2-diphenylethenyl)- predominantly employ the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.orgyoutube.com This reaction is a modification of the Wittig reaction and offers several advantages, including the use of more nucleophilic phosphonate-stabilized carbanions and the straightforward removal of the water-soluble phosphate (B84403) byproduct via aqueous extraction. wikipedia.orgorgsyn.org

A specific high-yield preparation involves the reaction of terephthalaldehyde (B141574) with dimethyl diphenyl-methylphosphonate in the presence of a strong base. journal-spqeo.org.ua The phosphonate (B1237965) reagent is first deprotonated by the base to form a nucleophilic carbanion, which then attacks the carbonyl carbons of terephthalaldehyde. The subsequent elimination of a dialkylphosphate salt yields the final product. A reported synthesis using this method achieved a yield of 71%. journal-spqeo.org.ua

The reaction is carried out under a nitrogen atmosphere with freshly distilled solvents. journal-spqeo.org.ua Potassium t-butoxide serves as the base to deprotonate the phosphonate, and the reaction is typically stirred at room temperature for several hours. journal-spqeo.org.ua The product is then isolated and purified using column chromatography. journal-spqeo.org.ua

| Reactant 1 | Reactant 2 | Base | Solvent | Yield | Reference |

| Terephthalaldehyde | Dimethyl diphenyl-methylphosphonate | Potassium t-butoxide | DMF | 71% | journal-spqeo.org.ua |

Control of Stereochemistry in Ethenyl Moieties

The stereochemistry of the double bonds (E/Z isomerism) is a critical aspect of many olefination reactions. However, in the specific case of Benzene, 1,4-bis(2,2-diphenylethenyl)-, the ethenyl moieties are of the structure R₂C=C(Ph)₂, where 'Ph' represents a phenyl group. Because two of the substituents on one of the vinylic carbons are identical (two phenyl groups), E/Z isomerism is not possible for these specific double bonds.

Despite the absence of stereoisomers in the final product, the stereochemical tendencies of the synthetic methods used are noteworthy. The standard Horner-Wadsworth-Emmons reaction generally exhibits a strong preference for the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgyoutube.com This selectivity is a key advantage of the HWE reaction in syntheses where control over double bond geometry is required. conicet.gov.ar For cases where the (Z)-alkene is the desired product, modifications to the HWE reaction have been developed. The Still-Gennari modification, for instance, utilizes phosphonates with electron-withdrawing groups (such as bis(2,2,2-trifluoroethyl)phosphonates) and specific base/solvent combinations (e.g., KHMDS with 18-crown-6 (B118740) in THF) to favor the formation of (Z)-olefins. youtube.comconicet.gov.ar

Synthetic Approaches to Substituted Benzene, 1,4-bis(2,2-diphenylethenyl)- Derivatives

The synthesis of substituted derivatives of Benzene, 1,4-bis(2,2-diphenylethenyl)- can be readily achieved by modifying the starting materials used in the established Horner-Wadsworth-Emmons protocol.

Substitution on the Central Benzene Ring: By replacing the starting material, terephthalaldehyde, with a substituted analogue, various functional groups can be introduced onto the central aromatic core. For example, using 2,5-dihydroxyterephthalaldehyde (B1588973) or 2,5-dimethylterephthalaldehyde (B2495441) would lead to the corresponding derivatives with hydroxyl or methyl groups on the central benzene ring. This approach allows for the systematic tuning of the electronic and steric properties of the molecule's core.

Substitution on the Peripheral Phenyl Groups: Functional groups can be introduced onto the four peripheral phenyl rings by employing a suitably substituted phosphonate reagent. Instead of dimethyl diphenyl-methylphosphonate, a reagent such as dimethyl di(4-methoxyphenyl)-methylphosphonate could be used. The reaction with terephthalaldehyde would then yield a derivative where all four terminal phenyl groups are substituted with methoxy (B1213986) groups.

This modularity allows for the creation of a diverse library of derivatives with tailored properties for applications in materials science, such as organic light-emitting diodes (OLEDs) and liquid crystals. journal-spqeo.org.uanih.govnih.gov The ability to incorporate different substituents on either the central or peripheral rings provides a powerful tool for structure-property relationship studies. nih.govnih.gov

Advanced Spectroscopic Characterization and Photophysical Analysis

Detailed Photoluminescence Spectroscopy in Solution and Solid State

The photoluminescence (PL) of PEB exhibits markedly different behavior in solution compared to the solid state, a phenomenon that is critical to understanding its performance in practical applications.

In dilute solutions of chloroform (B151607) and toluene (B28343) (10⁻⁶ M), PEB displays a blue fluorescence characterized by a vibronic structure. The emission spectra in these solvents show two primary maxima at approximately 454 nm and 467 nm, which correspond to the 0* → 0 and 0* → 1 electronic transitions, respectively. A faint shoulder is also discernible at around 494 nm (0* → 2 transition). journal-spqeo.org.ua While the photoluminescence efficiency in these solutions is noted to be poor, specific quantum yield values in various solvents are not extensively documented in the available research.

The solid state, however, presents a dramatic increase in photoluminescence efficiency. In a neat thin film, PEB emits a bright blue-greenish light with a primary emission peak at 471 nm (0* → 1 transition) and two shoulders at approximately 456 nm (0* → 0 transition) and 493 nm (0* → 2 transition). journal-spqeo.org.ua The photoluminescence quantum yield (Φf) of the neat film has been measured to be 57%. journal-spqeo.org.ua This enhancement is even more pronounced when PEB is dispersed as a dopant in a host matrix. For instance, in a 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) host matrix (at a doping concentration of 1-2 wt%), the PL quantum yield soars to a remarkable 89-91%. journal-spqeo.org.ua

Photophysical Properties of Benzene (B151609), 1,4-bis(2,2-diphenylethenyl)-

| Medium | Concentration | Emission Maxima (λf,max) | Photoluminescence Quantum Yield (Φf) |

|---|---|---|---|

| Chloroform Solution | 10⁻⁶ M | ~454 nm, ~467 nm | Poor |

| Toluene Solution | 10⁻⁶ M | ~454 nm, ~467 nm | Poor |

| Neat Film | - | 471 nm | 57% |

| CBP Host Matrix | 1-2 wt% | 471 nm | 89-91% |

The photophysical properties of PEB are significantly influenced by the surrounding medium. The pronounced difference in quantum efficiency between the solution and solid states is attributed to the degrees of intramolecular freedom. journal-spqeo.org.ua In solution, the PEB molecule, which contains stilbene (B7821643) units, has the freedom for intramolecular rotations. Upon photoexcitation, it can undergo a transformation from the emissive trans-configuration to the non-emissive cis-configuration, providing a non-radiative decay pathway that quenches the fluorescence. journal-spqeo.org.ua

In the solid state, and particularly when dispersed in a rigid host matrix like CBP, these intramolecular rotations are hindered. journal-spqeo.org.ua This restriction of molecular movement effectively suppresses the non-radiative decay channels, leading to a substantial increase in the radiative decay process and consequently, a much higher photoluminescence quantum yield. journal-spqeo.org.ua As the concentration of PEB in solution increases from 10⁻⁶ M to 10⁻² M, a slight red-shift in the photoluminescence peaks is observed. journal-spqeo.org.ua

Detailed experimental data on the time-resolved fluorescence spectroscopy and specific lifetime measurements for Benzene, 1,4-bis(2,2-diphenylethenyl)- are not extensively available in the reviewed literature. Such studies would be invaluable in providing a deeper understanding of the excited-state dynamics, including the rates of radiative and non-radiative decay processes, which are crucial for optimizing its performance in optoelectronic devices.

Electroluminescence Spectroscopy in Device Architectures

PEB has demonstrated significant promise as an efficient electron-transporting and emitting material in organic light-emitting diodes (OLEDs).

In an optimized OLED architecture, where PEB serves as the emitting layer, the device exhibits bright blue-green electroluminescence (EL). The EL spectrum shows a peak wavelength (λmax) at approximately 495 nm. journal-spqeo.org.ua In a device with the structure ITO/α-NPD (40 nm)/PEB (20 nm)/BCP (10 nm)/Alq3 (30 nm)/LiF (0.5 nm)/Al, a maximum external electroluminescence quantum efficiency (ηEL) of 2.5% has been achieved. journal-spqeo.org.ua Furthermore, this device demonstrated a high maximum luminance of 41600 cd/m². journal-spqeo.org.ua The performance of PEB has also been noted in other device configurations, for instance, when dispersed in a polystyrene (PS) matrix, it resulted in a pure blue emission with an external EL quantum efficiency of 0.25%. journal-spqeo.org.ua

Electroluminescence Performance of Benzene, 1,4-bis(2,2-diphenylethenyl)- in an Optimized OLED

| Parameter | Value |

|---|---|

| Peak Emission Wavelength (λmax) | ~495 nm |

| Maximum External Quantum Efficiency (ηEL) | 2.5% |

| Maximum Luminance | 41600 cd/m² |

The electroluminescence spectrum of PEB-based OLEDs is similar to its photoluminescence spectrum in the solid state, indicating that the emission originates from the same excited state. journal-spqeo.org.ua The EL peak at ~495 nm aligns well with one of the shoulders observed in the solid-state PL spectrum. This correlation suggests that the recombination of electrons and holes in the OLED efficiently forms the singlet excitons on the PEB molecules, which then decay radiatively. The high photoluminescence quantum yield of PEB in the solid state is a crucial prerequisite for its efficient electroluminescence. The prevention of intramolecular rotations in the solid-state environment, which leads to high PL efficiency, is directly responsible for the bright electroluminescence observed in the devices. journal-spqeo.org.ua The superior electron-transporting ability of PEB further contributes to its excellent performance in OLEDs. journal-spqeo.org.ua

Theoretical and Computational Studies of Electronic Structure and Excited States

Quantum Chemical Calculations of Molecular Orbitals (HOMO/LUMO)

Quantum chemical calculations are essential for determining the energies and spatial distributions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a critical parameter that approximates the energy of the first electronic excitation and influences the molecule's color, electronic transitions, and chemical reactivity.

For organic molecules used in optoelectronics, the HOMO level is associated with the ability to donate an electron (hole-transport properties), while the LUMO level relates to the ability to accept an electron (electron-transport properties). In materials like Benzene (B151609), 1,4-bis(2,2-diphenylethenyl)-, the extended π-conjugation across the central benzene ring and the vinyl groups is expected to lead to a delocalized HOMO and LUMO. The specific energy values are crucial for predicting charge injection and transport in multilayer devices. While detailed calculations for this specific molecule are not widely published, the general approach involves solving the Schrödinger equation with various levels of approximation. Computational methods provide the energy eigenvalues for these orbitals, which are fundamental to understanding the material's electronic behavior.

Table 1: Representative Data from Quantum Chemical Calculations This table illustrates the typical output of quantum chemical calculations for frontier molecular orbitals. Specific calculated values for Benzene, 1,4-bis(2,2-diphenylethenyl)- are not available in the cited literature.

| Molecular Orbital | Parameter | Calculated Value | Significance |

|---|---|---|---|

| HOMO | Energy (eV) | Data not available | Correlates with ionization potential and hole-injection/transport capability. |

| LUMO | Energy (eV) | Data not available | Correlates with electron affinity and electron-injection/transport capability. |

| HOMO-LUMO Gap | Energy (eV) | Data not available | Approximates the first excitation energy; influences absorption/emission wavelength. |

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Analyses

Density Functional Theory (DFT) has become a workhorse in computational chemistry for calculating the ground-state electronic structure of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT methods are used to optimize the molecular geometry and calculate properties such as the HOMO and LUMO energies.

To investigate excited-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the most common extension of DFT. TD-DFT calculations are employed to predict the energies of electronic transitions, which correspond to the absorption maxima (λmax) observed in UV-Visible absorption spectra. The method can also be used to calculate the emission spectra of molecules, providing insights into their fluorescence properties. researchgate.net For complex chromophores, TD-DFT can help identify the nature of the electronic transitions, for instance, whether they are localized on a specific part of the molecule or involve charge transfer across the molecular backbone. researchgate.net This information is vital for understanding why a material like Benzene, 1,4-bis(2,2-diphenylethenyl)- is an efficient emitter. kyushu-u.ac.jp

Table 2: Typical Parameters Obtained from DFT and TD-DFT Analyses This table outlines the kind of data generated from DFT and TD-DFT studies. Specific calculated values for Benzene, 1,4-bis(2,2-diphenylethenyl)- are not available in the cited literature.

| Computational Method | Calculated Property | Typical Application |

|---|---|---|

| DFT | Optimized Ground-State Geometry | Provides bond lengths, bond angles, and dihedral angles for the most stable conformation. |

| DFT | Frontier Orbital Energies (HOMO/LUMO) | Determines the electronic energy levels and the HOMO-LUMO gap. |

| TD-DFT | Excitation Energies and Oscillator Strengths | Predicts the UV-Visible absorption spectrum. |

| TD-DFT | Emission Energies | Predicts the fluorescence spectrum from the optimized first excited state geometry. |

Simulation of Intramolecular Charge Transfer (ICT) Dynamics

Intramolecular Charge Transfer (ICT) is a critical photophysical process in molecules where an electron is redistributed from an electron-donating part to an electron-accepting part upon photoexcitation. While Benzene, 1,4-bis(2,2-diphenylethenyl)- is a symmetric molecule without distinct donor and acceptor groups, its excited state can exhibit charge-transfer character, particularly in response to environmental factors or slight geometric distortions that break the symmetry.

Simulating ICT dynamics involves advanced computational methods that can model the evolution of the excited state over time. These simulations can reveal the timescale of charge separation and recombination and how these processes are coupled to changes in molecular geometry, such as bond rotations. Understanding these dynamics is key to explaining phenomena like dual fluorescence or solvent-dependent emission (solvatochromism). For molecules that exhibit twisted intramolecular charge transfer (TICT), simulations can elucidate the rotational motion that leads to the formation of a highly polar, charge-separated state. Such studies are crucial for explaining the differences in fluorescence quantum yield between solution and solid states.

Computational Modeling of Molecular Conformations and Flexibility

The three-dimensional structure and flexibility of Benzene, 1,4-bis(2,2-diphenylethenyl)- are key determinants of its physical and photophysical properties. Computational modeling can be used to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers for rotation around single bonds. The molecule possesses significant conformational freedom due to the possible rotations of the four peripheral phenyl groups and the vinyl linkages.

In the solid state, the molecular packing arrangement dictates the intermolecular electronic interactions and, consequently, the bulk optical properties. Theoretical research indicates that in the crystal structure of Benzene, 1,4-bis(2,2-diphenylethenyl)-, adjacent molecules adopt an edge-to-face stacking mode. researchgate.net This arrangement is influenced by C–H⋅⋅⋅π interactions, which promote a cross-stacking configuration. researchgate.net This type of packing can be favorable for high solid-state luminescence efficiency by minimizing the detrimental effects of strong π–π stacking (H-aggregation) that often leads to fluorescence quenching. researchgate.net The flexibility of the molecule in solution allows for non-radiative decay pathways through intramolecular rotations, which can explain why its fluorescence is often much weaker in solution than in the rigid solid state. kyushu-u.ac.jp

Molecular Engineering and Structure Property Relationships for Optoelectronic Tuning

Rational Design of Substituted Benzene (B151609), 1,4-bis(2,2-diphenylethenyl)- Derivatives

The rational design of substituted Benzene, 1,4-bis(2,2-diphenylethenyl)- derivatives is a strategic process aimed at modulating their intrinsic properties for specific optoelectronic applications, such as organic light-emitting diodes (OLEDs). This process typically begins with the core structure of Benzene, 1,4-bis(2,2-diphenylethenyl)-, which consists of a central benzene ring connected to two diphenylethenyl moieties at the para positions. The design strategy then involves the introduction of various functional groups, or substituents, onto the peripheral phenyl rings.

The choice and positioning of these substituents are guided by fundamental principles of physical organic chemistry. The primary goal is to systematically alter the electronic landscape of the molecule, thereby influencing its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The energy difference between the HOMO and LUMO, known as the energy gap, is a critical determinant of the molecule's absorption and emission characteristics.

Common synthetic strategies to achieve these tailored molecules often involve multi-step procedures. For instance, the synthesis of the parent Benzene, 1,4-bis(2,2-diphenylethenyl)- can be accomplished through a Wittig or Horner-Wadsworth-Emmons reaction, starting from appropriate phosphonium (B103445) salts or phosphonates and benzophenone (B1666685) derivatives. To introduce substituents, the starting materials can be functionalized prior to the key coupling reaction. For example, substituted benzophenones or benzylphosphonates can be employed to append electron-donating or electron-withdrawing groups to the final structure.

Influence of Substituents on Electronic and Photophysical Characteristics

The introduction of substituents onto the Benzene, 1,4-bis(2,2-diphenylethenyl)- framework has a profound impact on its electronic and photophysical properties. These effects are primarily categorized based on the electronic nature of the substituent: electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups such as alkoxy (-OR), amino (-NR2), and alkyl (-R) are known to donate electron density to the conjugated π-system of the molecule. When attached to the peripheral phenyl rings of Benzene, 1,4-bis(2,2-diphenylethenyl)-, EDGs typically raise the energy level of the HOMO more significantly than the LUMO. This leads to a reduction in the HOMO-LUMO energy gap, which, in turn, results in a bathochromic shift (a shift to longer wavelengths) in both the absorption and emission spectra. For instance, the introduction of methoxy (B1213986) groups has been shown to red-shift the emission of related oligo(phenylenevinylene) structures.

Electron-Withdrawing Groups (EWGs): Conversely, groups like cyano (-CN), nitro (-NO2), and trifluoromethyl (-CF3) withdraw electron density from the π-system. EWGs tend to lower the energy levels of both the HOMO and LUMO, but the effect is generally more pronounced on the LUMO. This also leads to a narrowing of the energy gap and a red-shift in the absorption and emission wavelengths. The strength of the EWG can be correlated with the extent of the observed red-shift.

The interplay of these substituents can be further exploited through a "push-pull" architecture, where both EDGs and EWGs are incorporated into the same molecule. This arrangement can lead to a significant intramolecular charge transfer (ICT) character in the excited state, often resulting in a substantial red-shift in emission and a high sensitivity of the emission wavelength to the polarity of the surrounding medium (solvatochromism).

The following interactive table summarizes the expected effects of different classes of substituents on the key electronic and photophysical properties of Benzene, 1,4-bis(2,2-diphenylethenyl)- derivatives, based on established principles in organic electronics.

| Substituent Type | Effect on HOMO Energy | Effect on LUMO Energy | Effect on Energy Gap | Expected Emission Shift |

| Strong Electron-Donating (e.g., -NMe₂) | Increase | Slight Increase | Decrease | Red Shift (Bathochromic) |

| Weak Electron-Donating (e.g., -CH₃) | Slight Increase | Negligible | Slight Decrease | Slight Red Shift |

| Halogen (e.g., -F, -Cl) | Decrease (Inductive) | Decrease (Inductive) | Variable | Slight Shift |

| Weak Electron-Withdrawing (e.g., -CN) | Slight Decrease | Decrease | Decrease | Red Shift |

| Strong Electron-Withdrawing (e.g., -NO₂) | Decrease | Significant Decrease | Decrease | Significant Red Shift |

Strategies for Tailoring Emission Color and Efficiency

The ability to precisely control the emission color and efficiency of Benzene, 1,4-bis(2,2-diphenylethenyl)- derivatives is crucial for their application in displays and lighting. The strategies to achieve this are intrinsically linked to the principles of substituent effects discussed previously.

Tuning Emission Color: The emission color of an organic molecule is directly related to its HOMO-LUMO energy gap. A larger energy gap corresponds to higher energy emission, which is observed in the blue or ultraviolet region of the electromagnetic spectrum. Conversely, a smaller energy gap results in lower energy emission, appearing as green, yellow, orange, or red light.

Blue Emitters: To maintain or achieve blue emission, substituents that have a minimal effect on the energy gap or slightly increase it are preferred. The parent, unsubstituted Benzene, 1,4-bis(2,2-diphenylethenyl)- itself is a blue-green emitter. nih.gov

Green to Red Emitters: To shift the emission towards longer wavelengths (green, yellow, orange, and red), the energy gap must be systematically reduced. This is achieved by introducing progressively stronger EDGs, EWGs, or a combination of both in a push-pull configuration. For example, by strategically placing strong donor and acceptor groups at opposite ends of the molecule, the emission can be tuned across the visible spectrum.

Enhancing Emission Efficiency: The quantum efficiency of fluorescence is a measure of how efficiently a molecule converts absorbed light into emitted light. For Benzene, 1,4-bis(2,2-diphenylethenyl)- and its derivatives, a key phenomenon governing their high solid-state efficiency is Aggregation-Induced Emission (AIE). In dilute solutions, these molecules often exhibit low fluorescence quantum yields due to non-radiative decay pathways activated by intramolecular rotations of the phenyl rings. However, in the aggregated or solid state, these rotations are restricted, which blocks the non-radiative decay channels and leads to a significant enhancement of the fluorescence efficiency. nih.gov

Strategies to enhance emission efficiency therefore often focus on promoting the AIE effect and minimizing intermolecular quenching in the solid state. This can be achieved by:

Introducing Bulky Groups: Attaching sterically demanding substituents can prevent close packing of the molecules in the solid state, which can lead to fluorescence quenching through π-π stacking interactions.

Optimizing Molecular Rigidity: While some flexibility is necessary for the AIE effect, a completely rigid structure might not be optimal. Fine-tuning the balance between rigidity and flexibility through molecular design is key.

Controlling Intermolecular Interactions: The use of substituents that can form specific intermolecular interactions, such as hydrogen bonds, can be used to control the packing of molecules in the solid state and influence the emission properties.

The following table provides a conceptual overview of strategies to tailor the emission of Benzene, 1,4-bis(2,2-diphenylethenyl)- derivatives.

| Desired Property | Design Strategy | Example Substituents |

| Blue Emission | Maintain a large HOMO-LUMO gap | Unsubstituted or weakly perturbing groups |

| Green Emission | Moderate reduction of the HOMO-LUMO gap | Weak EDGs or EWGs |

| Yellow/Orange Emission | Significant reduction of the HOMO-LUMO gap | Strong EDGs or moderate push-pull systems |

| Red Emission | Strong reduction of the HOMO-LUMO gap | Strong push-pull systems |

| High Efficiency | Promote AIE and reduce quenching | Bulky groups, control of intermolecular packing |

Conformational Control and its Impact on Optical Properties

The three-dimensional arrangement of the phenyl rings in Benzene, 1,4-bis(2,2-diphenylethenyl)- and its derivatives, known as its conformation, plays a critical role in determining its optical properties. The degree of twisting of the peripheral phenyl rings relative to the central benzene core affects the extent of π-conjugation throughout the molecule.

In a fully planar conformation, the π-orbitals of the phenyl rings and the central benzene ring would have maximum overlap, leading to a highly delocalized electronic system and a smaller HOMO-LUMO gap. However, due to steric hindrance between the ortho-hydrogens of adjacent phenyl rings, the rings in tetraphenylethene-based molecules are typically twisted out of the plane of the central ethenyl bridge. This twisting disrupts the π-conjugation, leading to a larger HOMO-LUMO gap and blue-shifted absorption and emission compared to a hypothetical planar analogue.

The AIE phenomenon is a direct consequence of this conformational flexibility. In solution, the phenyl rings can undergo low-frequency rotational and vibrational motions, which provide efficient non-radiative pathways for the decay of the excited state, thus quenching fluorescence. In the solid state, these intramolecular motions are restricted, which closes off these non-radiative channels and forces the molecule to decay radiatively, resulting in strong emission.

Strategies to exert conformational control include:

Steric Hindrance: The introduction of bulky substituents at the ortho-positions of the phenyl rings can increase the steric clash and force a more twisted conformation. This would be expected to lead to a larger HOMO-LUMO gap and a blue-shift in the emission.

Bridging Units: A powerful strategy to control conformation is to chemically "lock" the phenyl rings in place using bridging atoms or groups. By creating cyclic structures that incorporate two or more of the phenyl rings, the degree of twisting can be precisely controlled. For example, creating a more planar structure through bridging would be expected to red-shift the emission, while enforcing a more twisted conformation would lead to a blue-shift.

Crystal Engineering: In the solid state, the conformation of the molecule can be influenced by the crystal packing forces. By controlling the crystallization conditions or by introducing substituents that favor specific packing motifs, it is possible to influence the molecular conformation and, consequently, the optical properties of the material.

The relationship between the dihedral angle of the phenyl rings and the optical properties is a key aspect of the molecular engineering of these compounds. A greater degree of twisting generally leads to a weaker oscillator strength for the lowest energy electronic transition and a blue-shifted emission, while a more planar conformation enhances conjugation and results in a red-shifted and often more intense emission.

Investigation of Aggregation Induced Emission Aie Phenomena

Fundamental Mechanisms of AIE and Aggregation-Induced Emission Enhancement (AIEE)

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules are induced to emit intensely upon aggregation. nih.gov In dilute solutions, these molecules, known as AIE luminogens (AIEgens), have multiple pathways for non-radiative decay of their excited state energy, such as intramolecular rotations or vibrations. These non-radiative processes dominate, leading to faint or no discernible fluorescence. However, when these molecules aggregate in a poor solvent (e.g., a water/tetrahydrofuran mixture) or in the solid state, their physical proximity and intermolecular interactions restrict these intramolecular motions. nih.gov This blockage of non-radiative decay channels effectively forces the excited state to decay via a radiative pathway, resulting in strong light emission. unipi.it

A related concept is Aggregation-Induced Emission Enhancement (AIEE), which applies to molecules that are already fluorescent in dilute solutions. In these cases, the formation of aggregates further restricts intramolecular motions and reduces other quenching pathways, leading to a significant enhancement of their initial fluorescence quantum yield.

The core mechanism behind both AIE and AIEE is the suppression of non-radiative decay processes through the physical constraint of the molecule in the aggregated state. This allows the radiative emission process to become the dominant de-excitation pathway.

Role of Restricted Intramolecular Rotations (RIM) in AIE Activation

For Benzene (B151609), 1,4-bis(2,2-diphenylethenyl)- and other tetraphenylethene (TPE) derivatives, the primary mechanism governing their AIE activity is the Restriction of Intramolecular Rotations (RIR). nih.gov The TPE core of the molecule features multiple phenyl rings attached to a central ethylene (B1197577) double bond.

In a dissolved state, these peripheral phenyl rings can undergo active, low-frequency rotational motions. These rotations act as a "free rotor" that provides an efficient non-radiative channel for the excited-state energy to dissipate as heat. Consequently, the molecule is non-emissive in solution. unipi.it

When the molecules aggregate, the steric hindrance from neighboring molecules physically locks the phenyl rings, severely restricting their ability to rotate. nih.gov This process effectively closes the non-radiative decay pathway. With the main non-radiative channel blocked, the excited molecule has a much higher probability of returning to the ground state by emitting a photon, thus "switching on" the fluorescence. nih.gov This RIR mechanism is a specific subset of the broader principle of Restriction of Intramolecular Motion (RIM), which encompasses all types of molecular motions, including vibrations, that can be restricted upon aggregation.

Quantitative Analysis of Emission Efficiency in Aggregated States

The transition of Benzene, 1,4-bis(2,2-diphenylethenyl)- from a non-emissive state in solution to a highly emissive state upon aggregation can be quantified by comparing its photoluminescence quantum yield (PLQY or Φf) under different conditions. Research on this compound, also referred to as PEB, demonstrates a dramatic increase in emission efficiency.

In dilute chloroform (B151607) solutions (10⁻⁶ to 10⁻² M), the compound exhibits very poor blue photoluminescence, with quantum yields measured to be as low as 3% to 5%. journal-spqeo.org.ua This low efficiency is a direct consequence of the active intramolecular rotations dissipating energy non-radiatively.

In contrast, when aggregated in the solid state, its emission efficiency increases dramatically. When Benzene, 1,4-bis(2,2-diphenylethenyl)- is dispersed as a dopant (1-2 wt%) in a 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) host matrix film, a state where the molecules are fixed and aggregated, the photoluminescence quantum yield soars to approximately 89% to 91%. journal-spqeo.org.ua This enhancement of over 20-fold is a clear quantitative measure of the AIE effect.

| State | Medium | Concentration | Quantum Yield (Φf) |

|---|---|---|---|

| Dissolved | Chloroform | 10⁻⁶ - 10⁻² M | 3 - 5% |

| Aggregated (Doped Film) | CBP Host Matrix | 1 - 2 wt% | 89 - 91% |

Structural Design Principles for Enhanced AIE Activity

The understanding of the RIR mechanism provides clear principles for the rational design of new molecules with enhanced AIE activity. The primary strategy revolves around creating molecular structures that possess active intramolecular rotational or vibrational modes in solution that can be effectively restricted in the aggregated state.

Inclusion of Molecular Rotors: The quintessential design is the incorporation of propeller-shaped moieties like the tetraphenylethene (TPE) core. The multiple phenyl rotors provide efficient non-radiative decay channels in solution, ensuring a low emission baseline and thus a high-contrast turn-on effect upon aggregation. Benzene, 1,4-bis(2,2-diphenylethenyl)- itself is a prime example, featuring two TPE-like units.

Modification of Peripheral Groups: The nature of the substituents on the peripheral phenyl rings can be altered to fine-tune the AIE properties. Attaching different functional groups can influence the molecule's conformation and, more importantly, the intermolecular packing in the solid state. By controlling how the molecules arrange themselves in an aggregate, the degree to which intramolecular motions are restricted can be modulated, thereby optimizing the solid-state emission efficiency.

Bridged Structures: A more advanced strategy involves creating bridged structures within the AIEgen. For instance, in bridged stilbene (B7821643) derivatives, introducing covalent linkages with specific chain lengths can pre-twist the molecule or control the flexibility of the rotatable parts. rsc.org This allows for precise control over the non-radiative decay pathways, enabling the tuning of AIE behavior and the solid-state quantum yield. rsc.org

Carrier Transport Mechanisms and Device Physics in Organic Electronics

Experimental Determination of Charge Carrier Mobility

The charge carrier mobility of an organic semiconductor is a critical parameter that dictates the performance of electronic devices. It quantifies the velocity of charge carriers (electrons and holes) in response to an applied electric field. For Benzene (B151609), 1,4-bis(2,2-diphenylethenyl)-, a material recognized for its electron transport capabilities, the precise experimental determination of its electron mobility is paramount for optimizing its use in devices like Organic Light Emitting Diodes (OLEDs).

Several well-established techniques are employed to measure charge carrier mobility in organic materials. These methods can be broadly categorized into steady-state and transient techniques.

Time-of-Flight (TOF): This is a widely used transient technique to directly measure the drift mobility of charge carriers. In a TOF experiment, a thin film of the organic material is sandwiched between two electrodes. A short pulse of highly absorbed light generates a sheet of charge carriers near one electrode. Under an applied bias, these carriers drift across the film to the counter-electrode. The time it takes for the carriers to traverse the film, known as the transit time (τt), is measured from the resulting photocurrent transient. The mobility (μ) can then be calculated using the following equation:

μ = d² / (V * τt)

where 'd' is the thickness of the organic film and 'V' is the applied voltage.

Space-Charge Limited Current (SCLC): This steady-state method is another common approach for mobility determination. In an SCLC measurement, a single-carrier device is fabricated, where only one type of charge carrier (either electrons or holes) is injected into the organic material. As the applied voltage is increased, the injected charge density eventually exceeds the intrinsic charge density, leading to a current that is limited by the space charge of the injected carriers. In the trap-free limit, the current density (J) follows the Mott-Gurney law:

J = (9/8) * ε₀ * εr * μ * (V²/d³)

where ε₀ is the permittivity of free space, and εr is the relative permittivity of the material. By fitting the current density-voltage (J-V) characteristics to this model, the charge carrier mobility can be extracted.

While Benzene, 1,4-bis(2,2-diphenylethenyl)- has been identified as a material with "superior electron-transport ability," specific, publicly available experimental data detailing its electron mobility values from techniques such as TOF or SCLC remains limited in the reviewed literature. mdpi.com The table below illustrates the typical range of electron mobilities for common electron transport materials used in organic electronics, providing a context for the expected performance of Benzene, 1,4-bis(2,2-diphenylethenyl)-.

| Material | Electron Mobility (cm²/Vs) | Measurement Technique |

| Alq₃ (Tris(8-hydroxyquinolinato)aluminum) | 10⁻⁶ - 10⁻⁵ | Time-of-Flight |

| BCP (2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline) | 10⁻⁴ - 10⁻³ | Time-of-Flight |

| TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene) | 10⁻⁵ - 10⁻⁴ | Time-of-Flight |

| Benzene, 1,4-bis(2,2-diphenylethenyl)- | Data not available |

Theoretical Modeling of Charge Transport Pathways

Theoretical modeling provides invaluable insights into the fundamental processes governing charge transport in organic semiconductors at the molecular level. For Benzene, 1,4-bis(2,2-diphenylethenyl)-, computational approaches can elucidate the intrinsic charge transport pathways and predict its charge carrier mobility, complementing experimental investigations.

Charge transport in organic materials is typically described by two primary models: the band-like model and the hopping model. The appropriate model depends on the degree of electronic coupling between adjacent molecules and the extent of energetic disorder within the material.

Hopping Model: In many amorphous or disordered organic solids, charge carriers are localized on individual molecules. Transport occurs through incoherent "hopping" events from one molecule to an adjacent one. The rate of this hopping is often described by Marcus theory, which depends on two key parameters:

Electronic Coupling (or Transfer Integral): This quantifies the strength of the electronic interaction between neighboring molecules and is highly sensitive to their relative distance and orientation.

Reorganization Energy: This is the energy required to relax the geometry of a molecule when it changes its charge state (from neutral to ionized or vice versa).

Band-like Model: In highly crystalline organic materials with strong intermolecular electronic coupling, charge carriers can become delocalized over multiple molecules, forming energy bands similar to those in inorganic semiconductors. In this regime, charge transport is coherent and can be significantly faster than in the hopping regime.

To date, specific theoretical studies modeling the charge transport pathways and predicting the charge carrier mobility of Benzene, 1,4-bis(2,2-diphenylethenyl)- are not widely reported in the scientific literature. Such studies would be instrumental in understanding the relationship between its molecular structure and its observed efficient electron transport properties.

Role of Benzene, 1,4-bis(2,2-diphenylethenyl)- in Electron Transport Layers

In multilayer organic electronic devices such as OLEDs, distinct layers are often used to facilitate the efficient injection and transport of holes and electrons from the electrodes to the emissive layer, where they recombine to produce light. The Electron Transport Layer (ETL) plays a crucial role in accepting electrons from the cathode and transporting them to the emissive layer.

Benzene, 1,4-bis(2,2-diphenylethenyl)- has been effectively utilized as an ETL material in OLEDs. mdpi.com Its performance in this role is attributed to several key properties:

High Electron Mobility: As previously noted, this compound is considered to possess superior electron-transport capabilities, which allows for efficient electron flow through the ETL. mdpi.com

Suitable Energy Levels: For efficient electron injection and transport, the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the ETL material should be well-aligned with the work function of the cathode and the LUMO level of the adjacent emissive layer.

Good Film-Forming Properties: The ability to form smooth, uniform, and amorphous thin films is essential for preventing short circuits and ensuring consistent device performance.

Research has demonstrated that OLEDs incorporating Benzene, 1,4-bis(2,2-diphenylethenyl)- as an ETL can achieve high brightness and good quantum efficiencies. mdpi.com In some device architectures, it can also function as an emissive layer, showcasing its versatility. mdpi.com

The table below summarizes the performance of an optimized OLED device where Benzene, 1,4-bis(2,2-diphenylethenyl)- (referred to as PEB in the source) was used as the electron-transport and emitting layer. mdpi.com

| Device Parameter | Value |

| Maximum External EL Quantum Efficiency | 2.5 % |

| Maximum Luminance | 41,600 cd/m² |

| Peak Electroluminescence Wavelength | ~495 nm |

Influence of Molecular Packing and Morphology on Charge Transport

The arrangement of molecules in the solid state, referred to as molecular packing and morphology, has a profound impact on the charge transport properties of organic semiconductors. The efficiency of charge transport is critically dependent on the degree of intermolecular electronic coupling, which is dictated by the distance and relative orientation of adjacent molecules.

In the case of Benzene, 1,4-bis(2,2-diphenylethenyl)-, the morphology of the thin film will significantly influence its electron mobility.

Crystalline vs. Amorphous Films: In a well-ordered crystalline film, molecules adopt a regular, repeating arrangement. This can lead to strong electronic coupling along specific crystallographic directions, resulting in high, anisotropic charge carrier mobilities. In contrast, amorphous films lack long-range order, with molecules being randomly oriented. This generally leads to lower electronic coupling and isotropic, but often lower, charge carrier mobilities. For many OLED applications, amorphous morphologies are preferred to ensure uniform film formation and prevent issues related to grain boundaries.

Molecular Orientation: The orientation of the π-conjugated system of Benzene, 1,4-bis(2,2-diphenylethenyl)- molecules relative to the direction of current flow is crucial. Optimal π-π stacking, where the aromatic rings of neighboring molecules overlap, provides the most effective pathways for charge transport.

Detailed structural studies, such as X-ray diffraction (XRD) or atomic force microscopy (AFM), on thin films of Benzene, 1,4-bis(2,2-diphenylethenyl)- would be necessary to fully characterize its morphology and correlate it with its electron transport properties. While the compound is known to form stable amorphous films, a comprehensive understanding of how processing conditions affect the molecular packing and, consequently, the charge transport performance is an area that warrants further investigation. The photoluminescence efficiency of Benzene, 1,4-bis(2,2-diphenylethenyl)- has been observed to dramatically increase in the solid film compared to in solution, a phenomenon attributed to changes in molecular dynamics and intramolecular freedom in the solid state. mdpi.com This highlights the significant role that the solid-state environment and molecular packing play in its optoelectronic properties.

Advanced Applications in Organic Electronic Devices

High-Performance Organic Light-Emitting Diodes (OLEDs)

PEB has been successfully utilized as both an efficient emitting material and an electron-transport layer in OLEDs. Its performance is rooted in its molecular structure, a stilbene-based π-conjugated system that is highly fluorescent in the solid state. While its photoluminescence efficiency is poor in solution, it increases dramatically in deposited films, a phenomenon attributed to the prevention of intramolecular rotations in the solid state. This characteristic is crucial for its application in solid-state devices like OLEDs.

The performance of OLEDs incorporating PEB is highly dependent on the device structure and fabrication methods. A common OLED architecture is a multilayer structure that generally includes an anode, a hole-transport layer (HTL), an emissive layer (EML), an electron-transport layer (ETL), and a cathode. PEB has demonstrated versatility by functioning as both the EML and the ETL.

Researchers have optimized device performance by fabricating multilayer structures via thermal evaporation under high vacuum. One successful device configuration utilized the following structure:

Anode: Indium Tin Oxide (ITO)

Hole-Transport Layer (HTL): N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (α-NPD)

Emitting Layer (EML): Benzene (B151609), 1,4-bis(2,2-diphenylethenyl)- (PEB)

Electron-Transport Layer (ETL): Tris(8-hydroxyquinolinato)aluminium (Alq3)

Cathode: Magnesium-Silver alloy (Mg:Ag)

Fabrication processes for PEB-based OLEDs also include simpler, lower-cost solution-based methods like spin-coating. For instance, diodes have been fabricated by spin-coating a single layer of PEB blended into a polystyrene (PS) matrix onto an ITO anode, followed by the evaporation of an aluminum cathode. While these simpler devices may have lower efficiencies, they demonstrate the processability and potential of PEB for large-area and low-cost manufacturing.

There is significant interest in developing efficient and stable blue-emitting materials for full-color displays and lighting applications. PEB has emerged as a promising candidate for blue and blue-green OLEDs.

When used as the primary emitting layer, PEB produces a bright blue-green electroluminescence with a peak wavelength (λmax) at approximately 495 nm. An optimized device featuring PEB as the electron-transport and emitting layer achieved a maximum external quantum efficiency (ηEL) of 2.5% and a high luminance of 41,600 cd/m².

Furthermore, PEB can be used as a dopant or as part of a blend to achieve different emission colors. In one study, an OLED with PEB dispersed in a polystyrene (PS) matrix produced a pure blue emission with two main peaks at 455 nm and 480 nm. This simple, single-layer device architecture yielded an external quantum efficiency of 0.25%. Additionally, when PEB was blended with rubrene (B42821) in a PS matrix, the resulting OLED demonstrated white light emission, showcasing its versatility in tuning the output color.

The following table summarizes the performance of various OLED devices incorporating Benzene, 1,4-bis(2,2-diphenylethenyl)-.

| Device Role of PEB | Device Structure | Emission Peak (λmax) | External Quantum Efficiency (ηEL) | Maximum Luminance | Reference |

|---|---|---|---|---|---|

| Emitting & Electron-Transport Layer | ITO/α-NPD/PEB/Alq3/Mg:Ag | ~495 nm (Blue-Green) | 2.5% | 41,600 cd/m² | |

| Emitter (in Polystyrene matrix) | ITO/PEB:PS/Al | 455 nm, 480 nm (Blue) | 0.25% | Not Reported | |

| Emitter (blend with Rubrene in PS) | ITO/PEB:Rubrene:PS/Al | White Emission | 0.3% | Not Reported |

Emerging Applications in Organic Photovoltaics (OPVs) and Other Optoelectronic Systems

While Benzene, 1,4-bis(2,2-diphenylethenyl)- has well-documented success in OLEDs, its exploration in other advanced optoelectronic systems is still an emerging area of research.

The fundamental processes in an organic photovoltaic cell involve light absorption to create excitons, followed by exciton (B1674681) dissociation into free charge carriers (electrons and holes) and their subsequent transport to and collection at the electrodes. The efficiency of these devices relies on materials with strong absorption, efficient charge separation, and high charge carrier mobility. Although the excellent electron-transport properties of PEB demonstrated in OLEDs suggest potential suitability for roles within the active layers of OPVs, specific research detailing its integration and performance in such devices is not extensively documented in the current scientific literature.

The development of flexible electronics is a key driver for organic semiconductor research, leveraging their mechanical pliancy and compatibility with solution-processing on plastic substrates. Similarly, the high photoluminescence quantum yields of some organic materials make them candidates for active components in optical waveguides or even as a gain medium for organic lasers. The prerequisite for a lasing medium is the ability to exhibit amplified spontaneous emission (ASE) under optical pumping. While related stilbene (B7821643) derivatives have been investigated for their ASE properties, specific studies confirming and quantifying the performance of Benzene, 1,4-bis(2,2-diphenylethenyl)- in flexible devices, as an optical waveguide material, or as a gain medium for lasers are not yet prominent in published research. These areas represent potential avenues for future investigation into the applications of this compound.

Q & A

Basic Research Questions

Q. What experimental methodologies are employed to characterize the photophysical properties of PEB in solution versus solid-state environments?

- Methodological Answer : Photophysical properties are evaluated using UV-Vis absorption and photoluminescence (PL) spectroscopy. In solution, fluorescence quantum yields are typically low due to intramolecular motion-induced non-radiative decay. In solid-state films, restricted molecular motion enhances radiative efficiency. Time-resolved PL spectroscopy quantifies excited-state lifetimes, while X-ray diffraction (XRD) or atomic force microscopy (AFM) characterizes film morphology .

- Key Data :

| Environment | PL Quantum Yield | Lifetime (ns) |

|---|---|---|

| Solution | <5% | ~1–3 |

| Solid-State | >80% | ~10–15 |

Q. How are computational methods like Hartree-Fock (HF) and MP2 used to predict PEB's electronic properties?

- Methodological Answer : Geometry optimization and electronic property calculations (e.g., polarizability, hyperpolarizability) are performed using Gaussian software with basis sets like 6-31G. HF neglects electron correlation, while MP2 includes partial correlation effects, improving accuracy for nonlinear optical (NLO) properties. For example, MP2/6-31G predicts polarizability (α) components (e.g., αxx = 45–53 au) and hyperpolarizabilities (βy dominates due to symmetry) .

Advanced Research Questions

Q. What factors contribute to discrepancies between theoretical and experimental nonlinear optical (NLO) properties in PEB derivatives?

- Methodological Answer : Discrepancies arise from:

- Basis Set Limitations : Smaller basis sets (e.g., 6-31G) underestimate electron density distribution. Adding polarization functions (e.g., 6-31G**) improves accuracy.

- Electron Correlation : MP2 captures ~80% of correlation effects, but higher methods (e.g., CCSD(T)) are computationally prohibitive for large π-systems.

- Solvent/Solid-State Effects : Continuum solvation models (e.g., PCM) or periodic boundary conditions (DFT) account for environmental shifts.

Q. How does molecular aggregation in PEB films enhance electroluminescence (EL) efficiency in OLEDs?

- Methodological Answer : Aggregation-induced emission (AIE) reduces non-radiative decay by restricting intramolecular rotation. Device optimization involves:

- Layer Architecture : PEB as an emissive layer (EML) with electron-transport layers (ETLs) like TPBi.

- Doping : Blending PEB with rubrene in a polystyrene matrix shifts emission spectra (e.g., white EL at ηEL = 0.3%).

- Performance Metrics :

| Device Configuration | ηEL (%) | Luminance (cd/m²) |

|---|---|---|

| PEB-only EML | 2.5 | 41,600 |

| PEB:Rubrene blend | 0.3 | 1,200 |

Q. What role do electronic correlation effects play in determining PEB's second hyperpolarizability (γ)?

- Methodological Answer : Electron correlation significantly impacts γ, particularly in symmetric π-conjugated systems. MP2 calculations show γ values ~30% higher than HF due to dynamic correlation. For example:

| Method | γ (10<sup>−36</sup> esu) |

|---|---|

| HF/6-31G | 1.2 |

| MP2/6-31G | 1.6 |

| Experimental | 2.0 ± 0.3 |

- Mitigation : Hybrid DFT (e.g., B3LYP) balances accuracy and cost for γ predictions .

Data Contradiction Analysis

Q. Why do computational models overestimate PEB's dipole moment compared to experimental data?

- Analysis : Overestimation stems from:

- Incomplete Basis Sets : Limited basis functions fail to describe charge distribution accurately.

- Environmental Neglect : Gas-phase calculations ignore solid-state polarization effects.

Methodological Best Practices

- For Polarizability Calculations :

- Use MP2/6-31G** for cost-effective accuracy.

- Validate with experimental EFISH data where available.

- For OLED Fabrication :

- Optimize film thickness (e.g., 50–100 nm) via spin-coating.

- Employ hole-blocking layers (e.g., LiF/Al) to balance charge transport .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.